![molecular formula C19H16FN3O3S B2622966 2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide CAS No. 897614-30-1](/img/structure/B2622966.png)
2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide, also known as compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide X is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in the inflammatory and cancer pathways. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to exhibit anti-cancer effects in various cancer cell lines and animal models of cancer. In addition, 2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide X has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide X in lab experiments is its potent anti-inflammatory and analgesic properties, which make it a valuable tool for studying the mechanisms underlying inflammatory and pain pathways. However, one of the limitations of using 2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide X in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the 2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide for use in experiments.
Future Directions
There are several future directions for the study of 2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide X. One potential direction is to investigate its potential applications in the treatment of various types of cancers, including breast, lung, and colon cancers. Another potential direction is to investigate its potential applications in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further optimization of the synthesis process for 2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide X could lead to the development of more efficient and cost-effective methods for producing the 2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide, making it more widely available for research purposes.
Synthesis Methods
Compound X can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis process involves the use of a pyridazine intermediate, which is reacted with 4-fluoroaniline and 3-bromoacetophenone to obtain 2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide X. The synthesis process is complex and requires careful optimization to achieve high yields.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders such as arthritis and multiple sclerosis. In addition, 2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide X has been shown to possess anti-cancer properties, making it a potential candidate for the treatment of various types of cancers.
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-27(25,26)19-10-9-17(22-23-19)14-3-2-4-16(12-14)21-18(24)11-13-5-7-15(20)8-6-13/h2-10,12H,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUMOQFUUQVQAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide |
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